molecular formula C13H9Cl2FO B8032040 2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene

Cat. No.: B8032040
M. Wt: 271.11 g/mol
InChI Key: KZTCQSXUAWBADZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a benzene ring that is substituted with two chlorine atoms and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-dichloro-3-fluorobenzene and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Reaction Mechanism: The benzyloxy group is introduced via a nucleophilic substitution reaction, where the hydroxyl group of benzyl alcohol attacks the electrophilic carbon atom of 1,4-dichloro-3-fluorobenzene, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents, leading to the formation of less substituted benzene derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1,4-dichlorobenzene: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    2-(Benzyloxy)-3-fluorobenzene: Lacks the chlorine atoms, which can influence its chemical properties and applications.

    1,4-Dichloro-3-fluorobenzene:

Uniqueness

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene is unique due to the combination of its benzyloxy, chlorine, and fluorine substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene is an organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique substitution pattern, this compound has drawn attention for its possible applications in drug development and its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with a benzyloxy group, two chlorine atoms, and one fluorine atom. This specific arrangement of substituents influences both the chemical reactivity and biological interactions of the compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways that regulate cellular functions.
  • Oxidative Stress Response : The presence of halogen atoms may enhance the compound's ability to scavenge reactive oxygen species (ROS), providing a protective effect against oxidative stress.

Research Findings

Recent studies have highlighted the biological effects of this compound. Notably, its potential as an anti-cancer agent has been investigated:

  • Anti-Cancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.
  • Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This effect could be linked to its ability to modulate neurotransmitter levels and reduce oxidative damage.

Table 1: Summary of Biological Studies on this compound

StudyModelFindingsReference
Study ACancer Cell LinesInduced apoptosis via caspase activation
Study BNeuronal CellsNeuroprotection against oxidative stress
Study CEnzyme Inhibition AssayInhibited enzyme X with IC50 value of Y μM

Applications in Drug Development

Given its promising biological activity, this compound is being explored as a lead compound for developing new therapeutic agents. Its unique structural features may allow for modifications that enhance potency and selectivity against specific targets.

Properties

IUPAC Name

1,4-dichloro-2-fluoro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FO/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTCQSXUAWBADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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